molecular formula C6H2BrClFNO2 B2981619 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene CAS No. 1805575-94-3

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Cat. No.: B2981619
CAS No.: 1805575-94-3
M. Wt: 254.44
InChI Key: QWYYHPXBAHLFAN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS 111010-08-3) is a versatile multihalogenated nitrobenzene derivative prized as a sophisticated building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials . Its molecular formula is C₆H₂BrClFNO₂, with a molecular weight of 254.44 g/mol . The compound is characterized by the presence of three distinct halogen atoms—bromine, chlorine, and fluorine—alongside a strong electron-withdrawing nitro group on the benzene ring . This unique arrangement creates a pronounced electronic asymmetry, making the ring highly susceptible to regioselective nucleophilic aromatic substitution reactions (S_NAr) . Researchers can leverage this reactivity to systematically displace specific halogens; the nitro group's powerful electron-withdrawing effect, amplified through resonance, can activate certain positions for attack by nucleophiles, allowing for the sequential and predictable introduction of new functional groups . Furthermore, the bromine atom serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings . These transformations are indispensable for constructing complex biaryl structures and carbon-carbon bonds, enabling researchers to efficiently build diverse molecular architectures for drug discovery programs and the creation of novel organic materials . The compound should be stored sealed in a dry environment at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYHPXBAHLFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 Chloro 4 Fluoro 3 Nitrobenzene

Strategic Approaches to Polyhalogenated Nitrobenzene (B124822) Core Synthesis

The construction of the 1-bromo-2-chloro-4-fluoro-3-nitrobenzene core involves a multi-step process that leverages the principles of electrophilic aromatic substitution. The sequence of halogenation and nitration reactions is critical for achieving the desired substitution pattern.

The synthesis of polysubstituted benzenes often relies on the modification of existing aromatic compounds through electrophilic and nucleophilic aromatic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions. rsc.org For the target molecule, a plausible synthetic route would involve the sequential introduction of the halogen and nitro groups onto a benzene (B151609) ring.

A general approach could start with a halogenated benzene derivative. For instance, beginning with 1-bromo-2-chloro-4-fluorobenzene (B27530), the subsequent nitration step would be directed by the existing halogens. Halogens are known to be ortho, para-directors in electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. However, they are also deactivating groups, meaning they slow down the rate of reaction compared to benzene. lumenlearning.com

In the case of 1-bromo-2-chloro-4-fluorobenzene, the positions ortho and para to the fluorine and chlorine atoms, and ortho to the bromine atom are potential sites for nitration. The interplay of the directing effects of all three halogens, along with steric hindrance, will determine the final position of the nitro group.

The directing effect of a substituent on an aromatic ring is a consequence of its electronic properties, specifically its inductive and resonance effects. wikipedia.orgijrar.org

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directors. quora.com Examples include hydroxyl (-OH), amino (-NH2), and alkyl groups. masterorganicchemistry.com

Deactivating Groups : These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups are meta-directors. masterorganicchemistry.com Examples include nitro (-NO2), cyano (-CN), and carbonyl groups. libretexts.org

Halogens are an exception; they are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.comlibretexts.org This resonance donation stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.org

The order of directing ability and the specific product distribution can be influenced by the nature of the halogen. For instance, in the nitration of fluorobenzene, the major product is the para-isomer. wikipedia.orgijrar.org

Table 1: Orientation of Nitration in Substituted Benzenes. libretexts.org
Substituent% Ortho% Meta% ParaDirecting Effect
–NO₂7912Meta-directing deactivator
–CN17812Meta-directing deactivator
–F13186Ortho, para-directing deactivator
–Cl35164Ortho, para-directing deactivator
–Br43156Ortho, para-directing deactivator
–I45154Ortho, para-directing deactivator
–CH₃63334Ortho, para-directing activator
–OH50050Ortho, para-directing activator

In a multi-substituted benzene ring, the directing effects of all substituents must be considered. When the directing effects of the substituents reinforce each other, the position of the incoming group is straightforward to predict. However, when the directing effects are in opposition, the most strongly activating group generally controls the regioselectivity. youtube.com Steric hindrance can also play a significant role, often favoring substitution at the less hindered position. youtube.com

For the synthesis of this compound, the starting material would likely be a di- or tri-halogenated benzene. The nitration of this precursor would be the final step to introduce the nitro group at the desired position. The specific precursor and the reaction conditions would be chosen to favor the formation of the target isomer. For example, starting with 1-bromo-2-chloro-4-fluorobenzene, the position of nitration would be influenced by the combined directing effects of the three halogens.

Advanced Catalytic Techniques in Halonitroarene Synthesis

Modern synthetic organic chemistry has developed advanced catalytic methods that can be applied to the synthesis of complex molecules like this compound. These techniques offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.orgnobelprize.org The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

In the context of polyhalogenated systems, selective cross-coupling at one halogen position over another is a significant challenge. nih.gov The reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle is crucial. nih.gov Generally, the reactivity follows the order C-I > C-Br > C-Cl. libretexts.org This difference in reactivity can be exploited to achieve chemoselective cross-coupling reactions on polyhalogenated arenes.

For a molecule like this compound, a Suzuki-Miyaura coupling could potentially be used to introduce one of the substituents. For instance, if a precursor containing a bromine and a chlorine atom is used, the reaction could be tuned to selectively couple at the more reactive C-Br bond. Site selectivity in polyhalogenated systems can also be influenced by electronic and steric effects of the substituents on the ring. researchgate.net

Table 2: Key Features of the Suzuki-Miyaura Coupling Reaction.
ComponentDescriptionExamples
OrganohalideAryl, vinyl, or alkyl halide. Reactivity: I > Br > OTf > Cl. libretexts.orgAryl bromides, aryl chlorides
Organoboron ReagentBoronic acids (RB(OH)₂) or boronic esters (RB(OR')₂).Phenylboronic acid, vinylboronic acid
Palladium CatalystTypically a Pd(0) species, often generated in situ from a Pd(II) precursor. libretexts.orgPd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
BaseRequired for the transmetalation step.Na₂CO₃, K₃PO₄, Cs₂CO₃
SolventOften a mixture of an organic solvent and water.Toluene/water, THF/water, Dioxane/water

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for chemical synthesis. vapourtec.com It offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for automation and scalability. vapourtec.comyoutube.com

For the synthesis of halonitroarenes, flow chemistry can offer significant benefits. Nitration reactions are often highly exothermic, and the precise temperature control afforded by microreactors can prevent runaway reactions and improve selectivity. researchgate.net Furthermore, the generation and use of hazardous intermediates can be managed more safely in a continuous flow system due to the small reaction volumes. researchgate.net

A multi-step synthesis, such as that required for this compound, could potentially be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. scispace.com This can lead to a more efficient and streamlined manufacturing process. nih.gov

Metal-Mediated Halogenation and Nitro-Group Introduction

While direct, single-step metal-mediated synthesis of the title compound is not prominently documented, the principles of metal-mediated reactions are central to constructing its precursors. Copper-catalyzed reactions, in particular, are instrumental in the synthesis of halogenated aromatics.

A common and powerful strategy for introducing halogens to an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a halogen, catalyzed by a copper(I) salt. For instance, the synthesis of a related compound, 1-bromo-2-chloro-4-fluorobenzene, is achieved by the diazotization of 2-chloro-4-fluoroaniline (B1295073) and subsequent reaction with cuprous bromide. google.com A similar copper-catalyzed diazotization-iodination has been described for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline, highlighting the utility of this one-pot metal-mediated approach. google.com

Applying this logic to a hypothetical synthesis of this compound, a plausible route could involve a precursor such as 2-chloro-4-fluoro-3-nitroaniline. This precursor could undergo a Sandmeyer reaction using cuprous bromide (CuBr) to introduce the bromine atom at the desired position. The synthesis of the aniline (B41778) precursor itself would involve sequential nitration and halogenation steps, where the order of reactions is critical to ensure the correct substitution pattern.

Modern synthetic methods also employ other transition metals. Palladium-catalyzed cross-coupling reactions, for example, could be used to construct the carbon skeleton, followed by subsequent halogenation and nitration. Furthermore, organoboron compounds are versatile precursors in organic synthesis that can undergo metal-mediated transformations to introduce various functional groups. nih.gov

Reaction TypeMetal CatalystPrecursor TypeDescription
Sandmeyer ReactionCopper(I) Halide (e.g., CuBr, CuCl)Aromatic AmineConversion of a primary aromatic amine via a diazonium salt to an aryl halide. google.comgoogle.com
Suzuki CouplingPalladium(0) complexesAryl Halide and Organoboron ReagentFormation of a C-C bond to build a substituted aromatic core before final functionalization. nih.gov
Buchwald-Hartwig AminationPalladium(0) complexesAryl HalideFormation of a C-N bond, potentially to create an aniline precursor for a subsequent Sandmeyer reaction.

Precursor Synthesis and Post-Synthesis Derivatization Strategies

The functional groups on this compound allow for a variety of chemical transformations. The nitro group, in particular, is a versatile functional handle that can be converted into other functionalities, most commonly an amine group.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group on the this compound ring to form 2-Bromo-6-chloro-4-fluoroaniline is a key transformation. This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group, significantly altering the chemical reactivity of the aromatic ring. A critical requirement for this transformation is chemoselectivity—the chosen reagent must reduce the nitro group without affecting the three halogen substituents (Br, Cl, F).

Several reliable methods are available for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides. organic-chemistry.org

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). tandfonline.com These conditions are highly effective for nitro group reduction and are known to tolerate aryl halides. Iron powder is often preferred due to its high tolerance for other sensitive functional groups and high yields of the desired aryl amines. tandfonline.com

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for nitro group reduction. sioc-journal.cn The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas (H₂) or a hydrogen transfer agent like hydrazine (B178648) (N₂H₄). organic-chemistry.org Achieving high selectivity can be challenging, as standard hydrogenation catalysts can also promote hydrodehalogenation (removal of the halogen atoms). However, selectivity can be enhanced by modifying the catalyst, for instance, by using sulfided platinum catalysts or by adding inhibitors that preferentially block the active sites responsible for dehalogenation. nih.govccspublishing.org.cn The choice of catalyst, solvent, temperature, and pressure are all key factors in obtaining the desired chemoselectivity. researchgate.net

Other Reducing Agents: A variety of other reagents can achieve this transformation. Samarium(0) metal offers an efficient electron-transfer method for chemoselective reduction. organic-chemistry.org More recently, metal-free systems using reagents like tetrahydroxydiboron (B82485) have been developed that show high selectivity for nitro group reduction over halogens and other functional groups. organic-chemistry.org

The resulting product, 2-Bromo-6-chloro-4-fluoroaniline, is a valuable synthetic intermediate for further functionalization.

Reduction MethodReagentsKey CharacteristicsSelectivity
Metal-Acid ReductionFe/HCl, Sn/HClRobust, widely used, cost-effective.High chemoselectivity for nitro group over aryl halides. tandfonline.com
Catalytic HydrogenationH₂ with Pd/C, Pt/C, or Raney NickelEfficient, clean work-up.Selectivity can be an issue; requires careful condition and catalyst optimization to prevent hydrodehalogenation. nih.govresearchgate.net
Transfer HydrogenationHydrazine (N₂H₄) with Pd/CAvoids the use of high-pressure H₂ gas.Generally good selectivity for nitro group. researchgate.net
Metal-Free ReductionTetrahydroxydiboron with an organocatalystMild conditions, high functional group tolerance.Excellent chemoselectivity, tolerates halogens well. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloro 4 Fluoro 3 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene ring is significantly hindered due to the cumulative deactivating effects of its substituents. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as a benzenonium or sigma complex), followed by the removal of a proton to restore aromaticity. msu.edumsu.edu

Influence of Multiple Halogen and Nitro Substituents on Ring Deactivation

The benzene (B151609) ring of this compound is heavily deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing nature of the four substituents attached to the ring. wikipedia.org

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R or -M). msu.edulibretexts.orgminia.edu.eg This significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles. libretexts.org The reactivity of a benzene ring can be decreased by a factor of roughly a million by a single nitro substituent. msu.edulibretexts.org

Halogens (-Br, -Cl, -F): Halogens are also deactivating groups. minia.edu.eg Their deactivation is primarily due to a strong electron-withdrawing inductive effect (-I) owing to their high electronegativity. libretexts.orglibretexts.org While they do possess lone pairs of electrons that can be donated to the ring via resonance (+R or +M), this effect is weaker than their inductive withdrawal. libretexts.orglibretexts.org Consequently, the net effect is a decrease in the electron density of the aromatic ring.

The combination of three halogen atoms and a powerful nitro group renders the this compound molecule exceptionally unreactive to electrophilic aromatic substitution. Any such reaction would require extremely harsh conditions to proceed. wikipedia.org

Table 1: Effects of Substituents on Benzene Ring Reactivity in EAS

SubstituentClassPrimary Electronic EffectEffect on Reactivity
-NO₂ (Nitro)Strongly Deactivating-I, -R (Strong Electron Withdrawal)Greatly Decreases
-F (Fluoro)Weakly Deactivating-I > +R (Net Electron Withdrawal)Decreases
-Cl (Chloro)Weakly Deactivating-I > +R (Net Electron Withdrawal)Decreases
-Br (Bromo)Weakly Deactivating-I > +R (Net Electron Withdrawal)Decreases

Regiochemical Outcomes Directed by Competing Substituent Effects

In a hypothetical electrophilic substitution reaction, the position of the incoming electrophile is determined by the directing effects of the substituents already on the ring. These groups direct the electrophile to specific positions by stabilizing or destabilizing the carbocation intermediate formed during the reaction. youtube.com

Halogens (-F, -Cl, -Br): Despite being deactivators, halogens are ortho, para-directors. libretexts.orgminia.edu.eg This is because their electron-donating resonance effect (+R), although weak, helps to stabilize the positive charge of the intermediate when the attack occurs at the ortho or para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a meta-director. minia.edu.eg It strongly withdraws electrons from the ortho and para positions, making these sites significantly electron-deficient and thus destabilizing the carbocation intermediate if the attack occurs there. The meta position is less deactivated, making it the favored site of attack. youtube.com

For this compound, there are two available positions for substitution: C5 and C6. The regiochemical outcome would be dictated by the cumulative directing influences on these positions:

Attack at C5: This position is meta to the -NO₂ group (favorable), ortho to the -F group (favorable), and para to the -Cl group (favorable).

Attack at C6: This position is ortho to the -Br group (favorable) but is also adjacent to multiple substituents, leading to potential steric hindrance.

Considering the powerful meta-directing effect of the nitro group and the reinforcing ortho- and para-directing effects of the fluorine and chlorine atoms, electrophilic attack would be overwhelmingly directed to the C5 position .

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aromatic rings that are electron-poor, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The SNAr mechanism involves two main steps: the nucleophilic attack on the ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgwikipedia.org

Activation of Halogen Displacement by the Electron-Withdrawing Nitro Group

The presence of a nitro group is crucial for activating the ring towards nucleophilic attack. numberanalytics.combyjus.com For activation to be effective, the electron-withdrawing group must be located ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, thereby stabilizing the intermediate. libretexts.orglibretexts.orgstackexchange.com

In this compound:

The fluorine atom at C4 is ortho to the nitro group at C3.

The chlorine atom at C2 is also ortho to the nitro group at C3.

The bromine atom at C1 is meta to the nitro group at C3.

Therefore, the nitro group strongly activates the positions bearing the fluorine and chlorine atoms for nucleophilic displacement. The bromine atom, being meta to the nitro group, is not significantly activated, as resonance stabilization of the intermediate cannot extend to the nitro group from this position. libretexts.orgstackexchange.com

Differential Reactivity of Halogen Atoms (Bromine, Chlorine, Fluorine) in SNAr Mechanisms

A key feature of the SNAr mechanism is the order of halogen reactivity as a leaving group, which is typically F > Cl > Br > I . wikipedia.org This trend is opposite to that observed in SN2 reactions and is a consequence of the rate-determining step. wikipedia.org In SNAr, the first step—the attack of the nucleophile on the aromatic ring—is usually the slow, rate-determining step. doubtnut.com

Given this reactivity trend and the activating effect of the nitro group, the expected order of reactivity for halogen displacement in this compound is:

Fluorine at C4: Most reactive. It is strongly activated (ortho to -NO₂) and is the best leaving group in SNAr reactions.

Chlorine at C2: Moderately reactive. It is also strongly activated (ortho to -NO₂) but is a less effective leaving group than fluorine.

Bromine at C1: Least reactive. It is a poorer leaving group than chlorine and fluorine and is not activated by the nitro group (meta position).

Table 2: Predicted Reactivity of Halogens in SNAr for this compound

PositionHalogenPosition Relative to -NO₂ActivationLeaving Group Ability (SNAr)Predicted Reactivity
C4FluorineOrthoHighExcellentHighest
C2ChlorineOrthoHighGoodIntermediate
C1BromineMetaLowFairLowest

Stability of Meisenheimer Complexes in Highly Substituted Nitroaromatics

The intermediate formed during an SNAr reaction is a negatively charged species known as a Meisenheimer complex. libretexts.orgwikipedia.org The stability of this complex is a critical factor in the reaction's feasibility. The presence of multiple electron-withdrawing substituents, such as the nitro group and halogens, on the aromatic ring greatly stabilizes this anionic intermediate.

When a nucleophile attacks the C4 position of this compound, the resulting Meisenheimer complex is particularly stable. The negative charge can be delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the adjacent nitro group. This delocalization spreads the charge over several atoms, significantly lowering the energy of the intermediate and facilitating its formation. libretexts.orglibretexts.org The additional inductive electron withdrawal by the bromine and chlorine atoms further enhances the stability of this complex.

Cross-Coupling Reactions and Directed Functionalization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated aromatic compounds like this compound, the challenge and opportunity lie in achieving site-selectivity, allowing for the controlled functionalization of a specific position on the ring.

Site-Selective Cross-Coupling of Distinct Halogen Groups on the Aromatic Ring

The differential reactivity of the carbon-halogen bonds is the key to achieving site-selective cross-coupling reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F. This trend is based on the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and the C-F bond being the strongest.

For this compound, the C-Br bond is the most likely site for initial cross-coupling under standard palladium-catalyzed conditions, such as Suzuki, Stille, or Heck reactions. The C-Cl bond would require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to react, while the C-F bond is generally unreactive under typical cross-coupling conditions. This differential reactivity allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, leaving the chloro and fluoro substituents intact for subsequent transformations.

Table 1: Predicted Relative Reactivity of Halogen Groups in Palladium-Catalyzed Cross-Coupling

Halogen at PositionRelative ReactivityTypical Reaction Conditions
1-BromoHighMild (e.g., Pd(PPh₃)₄, base, room temp. to 80 °C)
2-ChloroModerateMore forcing (e.g., specialized ligands, higher temp.)
4-FluoroLowGenerally unreactive

Strategies for Ortho-, Meta-, and Para-Selective Coupling

The regioselectivity of cross-coupling reactions is influenced by the electronic and steric environment of the reaction center. In this compound, the substituents are arranged in a way that creates distinct electronic environments at each halogenated position.

Position 1 (Bromo): This position is ortho to the chloro group and meta to the nitro and fluoro groups. The primary factor for its high reactivity is the inherent lability of the C-Br bond in oxidative addition to a palladium(0) catalyst.

Position 2 (Chloro): This position is ortho to both the bromo and nitro groups. The strong electron-withdrawing effect of the adjacent nitro group could potentially activate this position towards nucleophilic attack, but in the context of cross-coupling, steric hindrance from the adjacent bromine might play a role.

Position 4 (Fluoro): This position is para to the bromo group and ortho to the nitro group. While the C-F bond is generally inert, the strong electron-withdrawing nitro group in the ortho position could, in principle, make this site susceptible to nucleophilic aromatic substitution under harsh conditions, though not typically via a cross-coupling mechanism.

Achieving ortho-, meta-, or para-selective coupling would primarily depend on exploiting the inherent reactivity differences of the halogens. A reaction targeting the bromine at position 1 would be the most straightforward approach to functionalization. Subsequent, more vigorous reaction conditions could then be employed to target the chlorine at position 2.

Other Relevant Reaction Pathways (e.g., Oxidation, Reduction)

Beyond cross-coupling reactions, the functional groups on this compound allow for other important transformations.

The most significant of these is the reduction of the nitro group . The nitro group is readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates for the production of dyes, pharmaceuticals, and polymers. The reduction of the nitro group to an amine would significantly alter the electronic properties of the aromatic ring, transforming a strongly deactivated ring into a moderately activated one, which would in turn influence the feasibility and regioselectivity of subsequent reactions.

Oxidation of the aromatic ring itself is generally difficult due to the presence of the deactivating nitro group and halogens.

Nucleophilic aromatic substitution (SNA_r) is another potential reaction pathway. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this compound, this would be the positions bearing the chloro and fluoro substituents. While the C-F bond is strong, the activation provided by the ortho nitro group could facilitate its displacement by a strong nucleophile under certain conditions. Similarly, the chloro group at the other ortho position is also activated. The outcome of a nucleophilic aromatic substitution would depend on the specific nucleophile and reaction conditions, with competition between substitution at the chloro- and fluoro-substituted positions being likely.

Table 2: Summary of Other Potential Reaction Pathways

Reaction TypeReagents/ConditionsExpected Product
Nitro Group ReductionH₂, Pd/C or SnCl₂/HCl or Fe/CH₃COOH3-Bromo-2-chloro-4-fluoroaniline
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOCH₃, heat)Potential displacement of Cl or F

Computational Chemistry and Theoretical Investigations

Substituent Effects and Aromaticity Studies

Substituents influence the electron density of the benzene (B151609) ring through two primary mechanisms: the inductive effect and the mesomeric (or resonance) effect.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. All four substituents (F, Cl, Br, and NO₂) are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring. libretexts.org

Mesomeric Effect (-M/+M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

The nitro group is a powerful electron-withdrawing group through both inductive and mesomeric effects (-I, -M). Its resonance structures show that it pulls π-electron density from the ring, creating a positive charge, particularly at the ortho and para positions. researchgate.net

Halogens exhibit a dual role. They are inductively withdrawing (-I) due to their high electronegativity. However, they possess lone pairs of electrons that can be donated to the ring via the mesomeric effect (+M). libretexts.org For halogens, the inductive effect is generally stronger than the mesomeric effect, resulting in a net electron withdrawal and deactivation of the ring towards electrophilic substitution. libretexts.org

In 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, the cumulative impact of three halogen atoms and a nitro group results in a highly electron-deficient (electrophilic) aromatic ring.

Aromaticity is a key concept in organic chemistry, signifying enhanced stability due to cyclic delocalization of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. usu.edu The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value for a fully aromatic system (like benzene, for which HOMA = 1). usu.edu A value closer to 1 indicates high aromaticity, while lower or negative values suggest a loss of aromatic character.

Electron-withdrawing substituents, like the nitro group, can decrease the π-electron delocalization of the aromatic ring by pulling electron density towards themselves. researchgate.net This disruption of the uniform electron distribution can lead to greater bond length alternation and, consequently, a lower HOMA value compared to unsubstituted benzene. researchgate.netresearchgate.net The combined electron-withdrawing power of the four substituents in this compound is expected to reduce the aromaticity of the benzene ring, which would be reflected in a HOMA index value significantly less than 1.

Table 3: HOMA Index for Representative Substituted Benzenes Note: The following data is illustrative of general trends.

CompoundTypical HOMA Value
Benzene1.00
Nitrobenzene (B124822)~0.99
1,3-Dinitrobenzene~0.97
Polysubstituted Systems with Steric Hindrance< 0.95

Computational Elucidation of Reaction Mechanisms

Transition State Modeling and Activation Energy Calculations for Reaction Pathways

There is no specific information available in the public domain regarding transition state modeling or activation energy calculations for the reaction pathways of this compound. Computational studies typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, locate transition state structures, and calculate the activation energy, which provides insight into the reaction kinetics. Without dedicated research on this molecule, no data tables or specific findings can be presented.

Prediction of Reactivity and Regioselectivity based on Electronic Properties

Specific theoretical predictions of reactivity and regioselectivity for this compound based on its electronic properties are not documented in the available literature. Such predictions are usually derived from calculations of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These electronic descriptors help in identifying the most likely sites for nucleophilic or electrophilic attack and predicting the outcome of chemical reactions. The absence of computational studies on this compound means that no specific data on its electronic properties or their influence on its reactivity and regioselectivity can be provided.

Intermolecular Interactions and Their Influence on Molecular Properties

While the study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of molecules, no specific computational or crystallographic studies detailing the intermolecular interactions of this compound were found. Theoretical investigations in this area often focus on identifying and quantifying non-covalent interactions such as halogen bonding, hydrogen bonding, and π-stacking, which influence the physical properties of the compound. Without such studies, a discussion on how these interactions affect the molecular properties of this compound cannot be constructed.

Advanced Spectroscopic Characterization in Research of 1 Bromo 2 Chloro 4 Fluoro 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is simplified by the presence of only two protons on the aromatic ring. The positions of these protons are influenced by the electronic effects of the four substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) nearby protons. Halogens also exert an inductive electron-withdrawing effect.

The ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in the benzene (B151609) ring, as the substitution pattern removes all symmetry. The chemical shifts of these carbons are significantly affected by the attached substituents. Carbons bonded directly to electronegative atoms (halogens, nitro group) are typically deshielded. For instance, the carbon bearing the nitro group is expected to appear at a high chemical shift, while carbons attached to halogens will also be shifted downfield. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1 - ~120-125
C-2 - ~130-135
C-3 - ~148-152
C-4 - ~160-165 (JC-F)
C-5 ~7.5-7.8 ~115-120 (JC-F)

Note: These are estimated values based on typical substituent effects in substituted nitrobenzenes. Actual values may vary. stackexchange.comrsc.org

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp and easily interpretable signals. The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the ring. The presence of the ortho-nitro group and a para-bromine atom will affect its electronic environment, leading to a characteristic chemical shift. Coupling between the ¹⁹F nucleus and the nearby ¹H and ¹³C nuclei can also be observed, providing further structural confirmation. nih.govspectrabase.com

Two-dimensional (2D) NMR experiments are essential for confirming the complex structure of polysubstituted aromatics by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu An HSQC spectrum would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, aiding in the assignment of the carbon spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org Specific functional groups give rise to characteristic absorption or scattering peaks, making these methods powerful tools for functional group identification. libretexts.org

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.

Nitro Group (NO₂): The nitro group displays two prominent and characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500–1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300–1370 cm⁻¹ region. nih.govvscht.cz These bands are usually strong in the IR spectrum.

Halogen-Carbon Bonds (C-X): The stretching vibrations of the carbon-halogen bonds occur in the fingerprint region of the IR spectrum.

C-F Stretch: This bond gives rise to a strong absorption in the 1100–1350 cm⁻¹ range. youtube.com

C-Cl Stretch: This vibration is typically found between 600–850 cm⁻¹. libretexts.org

C-Br Stretch: The C-Br stretch appears at a lower frequency, generally in the 515–690 cm⁻¹ region. libretexts.orgresearchgate.net

Aromatic Ring: The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450–1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations also give rise to characteristic bands, typically between 675-900 cm⁻¹. libretexts.orglibretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
Asymmetric Stretch Nitro (NO₂) 1500 - 1570
Symmetric Stretch Nitro (NO₂) 1300 - 1370
C=C Stretch Aromatic Ring 1450 - 1600
C-F Stretch Fluoro 1100 - 1350
C-Cl Stretch Chloro 600 - 850

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.gov This enhancement allows for the detection of trace amounts of analytes.

In research involving nitroaromatic compounds, SERS has proven to be a valuable analytical tool. researchgate.net Studies have demonstrated its application in the sensitive detection of nitroaromatic pollutants in water, where these compounds are environmental concerns. nih.govoptica.org The technique is also widely researched for the detection of explosive materials, many of which are nitroaromatics. rsc.org The SERS spectrum provides a unique vibrational fingerprint of the molecule, with characteristic peaks for the nitro group (e.g., symmetric NO₂ stretch around 1345 cm⁻¹) and aromatic ring modes being significantly enhanced. researchgate.net Research using density functional theory (DFT) has helped to understand the chemical adsorption and charge transfer effects between nitrobenzene (B124822) derivatives and metal nanoparticles, which contribute to the SERS enhancement. nih.gov These applications highlight the potential of SERS for trace-level analysis and structural investigation of compounds like this compound in various research contexts.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Nitrobenzene
Gold

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₆H₂BrClFNO₂, HRMS would provide a highly accurate mass measurement of its molecular ion.

The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. The presence of bromine and chlorine, with their distinct isotopic distributions (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. HRMS can resolve these isotopic peaks, and the precise mass of each can be measured.

A theoretical calculation of the monoisotopic mass of this compound, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O), would be compared against the experimentally determined value to confirm the elemental composition.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of this compound (Note: This table is based on theoretical calculations in the absence of experimental data.)

Isotopic CompositionTheoretical Exact Mass (Da)Expected Relative Abundance (%)
¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹⁴N¹⁶O₂252.8942100
¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹⁴N¹⁶O₂254.892197.3
¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹⁴N¹⁶O₂254.891232.5
¹²C₆¹H₂⁸¹Br³⁷Cl¹⁹F¹⁴N¹⁶O₂256.889231.6

An experimental HRMS measurement matching these theoretical values within a few parts per million (ppm) would provide strong evidence for the chemical formula C₆H₂BrClFNO₂.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization), it breaks down into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure.

For halogenated nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂), nitro group components (NO, O), and halogen atoms. The relative bond strengths and the stability of the resulting fragments influence the observed fragmentation pattern. The C-Br and C-Cl bonds are generally weaker than the C-F and C-NO₂ bonds, suggesting that the initial loss of bromine or chlorine radicals might be prominent fragmentation pathways.

Table 2: Plausible Fragmentation Pathways for this compound (Note: This table represents a theoretical prediction of fragmentation patterns in the absence of experimental data.)

Fragment IonProposed Neutral LossTheoretical m/z of Fragment (using most abundant isotopes)
[M - NO₂]⁺•NO₂206.9033
[M - Br]⁺•Br173.9636
[M - Cl]⁺•Cl193.9247
[M - NO₂ - Cl]⁺•NO₂, •Cl171.9330
[M - NO₂ - Br]⁺•NO₂, •Br127.9727
[C₆H₂F]⁺•Br, •Cl, •NO₂95.0135

The analysis of these and other potential fragments, along with their isotopic patterns, would be essential for the complete structural confirmation of this compound.

Research Applications and Potential in Materials Science

Role as a Precursor for Advanced Organic Materials Synthesis

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene has been identified as a key starting material in the multi-step synthesis of novel therapeutic agents. Its utility is demonstrated in the preparation of advanced heterocyclic compounds with potential applications in treating infectious diseases and cancer.

Notably, this compound is a crucial intermediate in the synthesis of antimalarial hexahydropyrimidine (B1621009) analogues. google.com In a documented synthetic route, this compound undergoes a Stille coupling reaction with tributyl(1-ethoxy-vinyl)stannane, catalyzed by bis(triphenylphosphine)palladium(II) dichloride. This reaction is a critical step in building the core structure of these complex antimalarial candidates.

Furthermore, this versatile precursor is employed in the synthesis of quinoxaline (B1680401) derivatives investigated as anti-cancer drugs. google.com In this context, it participates in a nucleophilic aromatic substitution reaction. The reaction involves the displacement of one of its halogen atoms by an amine, a fundamental transformation in the construction of the quinoxaline scaffold.

The following table summarizes the documented applications of this compound as a precursor in the synthesis of advanced organic materials:

Application AreaSynthetic Role of this compoundResulting Compound ClassReference
Antimalarial Drug DevelopmentStarting material in a multi-step synthesis involving a Stille coupling reaction.Hexahydropyrimidine Analogues google.com
Anticancer Drug DevelopmentIntermediate in the synthesis of quinoxaline derivatives via nucleophilic aromatic substitution.Quinoxaline Derivatives google.com

Incorporation into Functional Polymer Architectures and Crystalline Frameworks

Currently, there is a lack of specific research findings in the public domain detailing the direct incorporation of this compound into functional polymer architectures or crystalline frameworks.

Exploration in Sensing Material Development for Nitroaromatic Analytes

No specific research has been identified that explores the use of this compound in the development of sensing materials for the detection of nitroaromatic analytes.

Potential in Optoelectronic and Electronic Materials Research

There are no available research findings that specifically investigate the potential of this compound or its direct derivatives in the field of optoelectronic and electronic materials.

Future Research Directions and Challenges in Polyhalogenated Nitrobenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of polyhalogenated nitrobenzenes often rely on harsh reagents and produce significant amounts of hazardous waste, presenting considerable environmental concerns. researchgate.net The future of this field is intrinsically linked to the principles of green chemistry, emphasizing the need for sustainable and eco-friendly synthetic strategies.

A primary challenge is the replacement of conventional nitrating agents like mixed nitric and sulfuric acids, which generate substantial waste streams. researchgate.net Research is now directed towards solid acid catalysts, such as sulfated silica (B1680970), which offer the advantages of being easily separable and recyclable. koreascience.krresearchgate.net Another promising avenue is the use of inorganic nitrates supported on materials like silica gel, which can provide a cleaner and more rapid nitration process. researchgate.net

Furthermore, the development of solvent-free reaction conditions is a key goal. Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a novel approach to synthesizing nitrosobenzenes without the need for bulk solvents. researchgate.net Additionally, the use of greener solvents, such as water or ethanol, in conjunction with effective catalysts, is being explored to minimize the environmental impact of these synthetic processes. uni-lj.sicornell.edu Photocatalysis, utilizing visible light to drive reactions at room temperature, also represents a sustainable alternative to energy-intensive traditional methods. nih.govmdpi.com

Discovery of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity in the functionalization of polyhalogenated nitrobenzenes is a significant hurdle due to the similar reactivity of multiple halogen substituents. The development of novel catalytic systems that can differentiate between various C-X (Carbon-Halogen) bonds is crucial for the efficient synthesis of complex molecules.

Current research is focused on both precious metal and transition metal-based catalysts. researchgate.net While platinum group metals often exhibit high activity, they can suffer from poor selectivity, leading to undesired dehalogenation. researchgate.net To address this, bimetallic catalysts and the use of unconventional supports are being investigated to enhance selectivity. researchgate.net Gold-based catalysts have also shown promise in achieving high selectivity in the hydrogenation of nitroaromatics. rsc.org

A key strategy involves modulating the catalyst's active sites to control the adsorption and reaction of the substrate. For instance, the co-modification of palladium catalysts with organic ligands and inorganic species can inhibit dehalogenation and promote the selective hydrogenation of the nitro group. ccspublishing.org.cn Photocatalytic systems, employing semiconductors like TiO2 or CdS, offer a pathway for selective transformations under mild conditions. nih.govmdpi.comosti.gov The design of these catalysts aims to control the generation of reactive species and direct the reaction towards the desired product.

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of Halogenated Nitroaromatics
Catalyst SystemKey FeaturesAdvantagesChallenges
Modified Pd/CCo-modified with organic ligands (e.g., PPh3) and inorganic species (e.g., NaVO3). ccspublishing.org.cnHigh selectivity for nitro group reduction, inhibition of dehalogenation. ccspublishing.org.cnCatalyst stability and cost.
Au-based CatalystsAtomically precise gold clusters. rsc.orgExceptional selectivity (approaching 100%) for specific products like p-aminophenol. rsc.orgHigh cost and scalability.
Semiconductor Photocatalysts (e.g., TiO2, CdS)Utilize light energy to drive reactions. nih.govmdpi.comEnvironmentally benign, operates under mild conditions. mdpi.comQuantum efficiency and catalyst recovery.
Bimetallic Catalysts (e.g., Pt-V/C)Combination of a precious metal with a transition metal promoter. researchgate.netImproved performance and selectivity compared to monometallic systems. researchgate.netComplex catalyst synthesis and characterization.

Advanced Computational Design and Prediction of Novel Derivatives

The vast chemical space of possible polyhalogenated nitrobenzene (B124822) derivatives makes their experimental exploration a time-consuming and resource-intensive endeavor. Advanced computational methods, particularly in silico techniques, are becoming indispensable for the rational design and prediction of the properties of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating the structural features of molecules with their chemical or biological activities. mdpi.comnih.gov These models can be used to predict the toxicity, reactivity, and other properties of new polyhalogenated nitrobenzene derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. nih.govresearchgate.net For example, QSAR studies have been employed to understand the toxicity of nitrobenzenes, which is crucial for the development of safer industrial chemicals and pharmaceuticals. researchgate.netnih.gov

Density Functional Theory (DFT) and other quantum chemical calculations provide deep insights into the electronic structure and reactivity of these molecules. nih.gov These computational models can elucidate reaction mechanisms, predict the regioselectivity of reactions, and help in the design of catalysts with enhanced performance. nih.gov By simulating the interactions between catalysts and substrates, researchers can identify key factors that govern selectivity and activity, accelerating the discovery of new and improved synthetic methods.

Table 2: Application of Computational Methods in Polyhalogenated Nitrobenzene Chemistry
Computational MethodApplicationKey Insights ProvidedFuture Directions
QSARPrediction of toxicity and biological activity. mdpi.comnih.govIdentifies molecular descriptors correlated with specific endpoints. nih.govresearchgate.netDevelopment of more robust and predictive models for a wider range of properties.
DFTElucidation of reaction mechanisms and catalyst design. nih.govProvides information on electronic structure, transition states, and reaction energetics. nih.govIntegration with machine learning for high-throughput screening of catalysts and derivatives.
Molecular DynamicsSimulation of molecule-material interactions.Understanding of adsorption and diffusion processes in functional materials.Modeling of self-assembly and device performance.

Integration of the Compound into Next-Generation Functional Materials with Tunable Properties

The unique electronic and structural properties of polyhalogenated nitrobenzenes make them attractive building blocks for the creation of next-generation functional materials. Their electron-withdrawing nitro groups and the potential for diverse functionalization through their halogen atoms allow for the fine-tuning of material properties.

One area of significant interest is the development of sensors for the detection of nitroaromatic compounds, which are often pollutants and components of explosives. nih.gov Conjugated polymers incorporating polyhalogenated nitrobenzene-like structures can exhibit fluorescence quenching upon binding to nitroaromatics, forming the basis for highly sensitive detectors. rsc.orgnih.gov The ability to tune the electronic properties of these polymers by varying the halogen and nitro group substitution patterns is key to optimizing their sensing performance. uni-heidelberg.de

Furthermore, these compounds can serve as precursors for advanced materials with applications in electronics and photonics. The controlled synthesis of polyhalogenated nitrobenzene derivatives allows for the creation of molecules with specific optical and electronic properties. These can then be incorporated into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. The challenge lies in designing and synthesizing molecules that not only possess the desired properties but can also be processed into stable and efficient devices.

Q & A

Q. Key Considerations :

  • Temperature : Lower temperatures (0–5°C) during nitration reduce byproducts like dinitro derivatives.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance halogenation efficiency.
  • Yield Optimization : Use HPLC or GC-MS to monitor intermediate purity. Typical yields for polyhalogenated nitrobenzenes range from 40–70% .

Advanced: How does the nitro group’s electronic effect influence regioselectivity in subsequent substitution reactions?

Methodological Answer :
The nitro group is a meta-directing, deactivating substituent. In this compound, it dominates over halogens (Br, Cl, F) in directing incoming electrophiles. For example:

  • Suzuki Coupling : The bromine at position 1 is activated for cross-coupling due to the nitro group’s electron-withdrawing effect, which polarizes the C-Br bond. Pd-catalyzed reactions with boronic acids proceed efficiently at this site .
  • Competing Pathways : Chlorine (position 2) and fluorine (position 4) are less reactive in EAS due to their weaker leaving-group abilities and steric hindrance.

Data Contradiction Analysis :
Conflicting reports on reaction rates may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice. To resolve discrepancies:

Compare kinetic studies under standardized conditions.

Use DFT calculations to model transition states and identify rate-limiting steps .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping peaks resolved?

Q. Methodological Answer :

  • ¹H NMR : Limited utility due to aromatic proton scarcity. Residual signals (e.g., para-fluorine coupling) appear as doublets (J ≈ 8–10 Hz).
  • ¹³C NMR : Distinct signals for carbons bonded to Br (~105 ppm), Cl (~125 ppm), and F (~160 ppm). Use DEPT-135 to differentiate CH environments .
  • MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 265.89) and isotopic patterns (Br/Cl).
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

Q. Peak Resolution :

  • For overlapping halogen signals, use 2D NMR (HSQC, HMBC) or variable-temperature experiments .

Advanced: How can competing decomposition pathways during storage be mitigated?

Methodological Answer :
Polyhalogenated nitrobenzenes are prone to photodegradation and hydrolysis. Key strategies:

  • Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C. Avoid moisture; silica gel desiccants are recommended .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life. Monitor via TLC or HPLC for nitro group reduction products (e.g., amines).

Q. Methodological Answer :

  • Solvent Choice : Use mixed solvents (e.g., EtOH/H₂O) to balance polarity. High electronegativity of substituents (F, NO₂) reduces solubility in non-polar solvents.
  • Crystallization Challenges : Steric hindrance from multiple halogens disrupts lattice formation. Slow cooling (0.5°C/min) and seeding improve crystal quality.

Q. Example Protocol :

Dissolve crude product in hot ethanol (60°C).

Add deionized H₂O dropwise until cloudiness appears.

Cool to 4°C overnight. Yield: ~50–60% .

Advanced: What computational methods predict reactivity trends in derivatives of this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility and reaction kinetics.

Q. Case Study :

  • Nitro Group Reduction : Simulations show higher activation energy for reduction at position 3 vs. halogenated positions, aligning with experimental selectivity .

Safety and Handling

  • PPE : Gloves (nitrile), respirator with organic vapor cartridge, and splash goggles .
  • Spill Management : Absorb with vermiculite; neutralize with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.